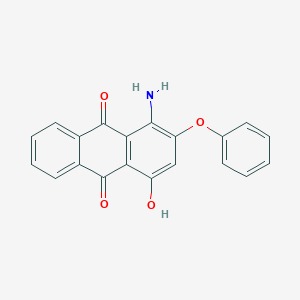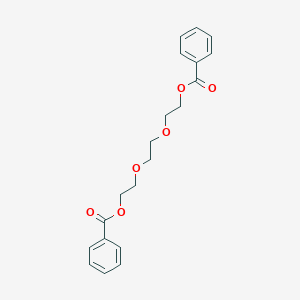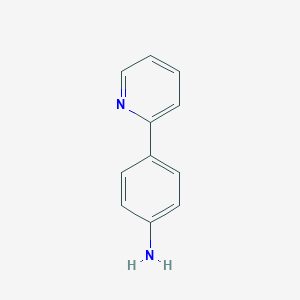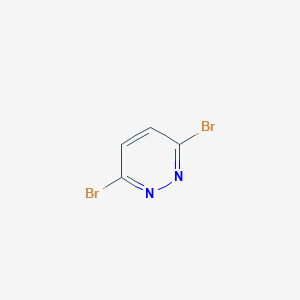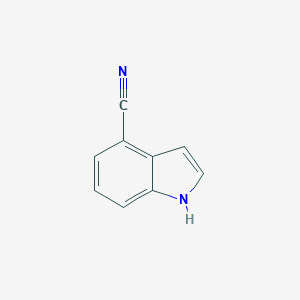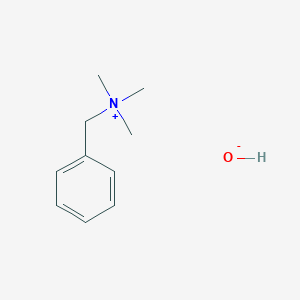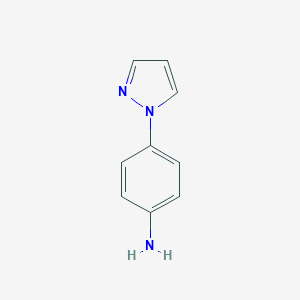
4-(1H-Pirazol-1-il)anilina
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole-aniline derivatives is a topic of interest due to their potential biological activities. For instance, novel 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles were synthesized from 4-chloroquinoline-3-carbaldehyde hydrazones using palladium-catalyzed intramolecular C–N bond formation . Another study reported the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which showed antiviral activity against respiratory syncytial virus (RSV) . Additionally, a green synthesis approach was used to create 2-(1H-pyrazol-5-yl) aniline as a corrosion inhibitor for aluminum alloys .
Molecular Structure Analysis
The molecular structure of pyrazole-aniline derivatives can significantly influence their biological and chemical properties. In one study, the title molecule N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline was analyzed, revealing that the pyrazoline ring assumes an envelope conformation, and the aniline group is nearly perpendicular to the pyrazoline ring .
Chemical Reactions Analysis
The chemical reactivity of pyrazole-aniline derivatives is diverse, as evidenced by the various reactions they undergo. For example, a one-pot synthetic method was reported for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which involved Michael addition followed by aromatization . Schiff base derivatives of pyrazole-aniline were synthesized and showed antimicrobial, antioxidant, and larvicidal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-aniline derivatives are influenced by their molecular structure. The study on green synthesis of 2-(1H-pyrazol-5-yl) aniline demonstrated its application as a corrosion inhibitor, with the inhibitor-treated surface showing a higher tendency to prevent corrosion than untreated aluminum alloy . The antimicrobial and antioxidant activities of Schiff base derivatives also highlight the chemical properties of these compounds .
Aplicaciones Científicas De Investigación
Síntesis orgánica
4-(1H-Pirazol-1-il)anilina: sirve como precursor en la síntesis de ligandos de tris(pirazolyl)metano (Tpm) . Estos ligandos son cruciales para crear moléculas complejas con aplicaciones potenciales en catálisis y química medicinal. El proceso de síntesis a menudo implica estrategias de activación C-F, que son fundamentales en la construcción de enlaces carbono-flúor, esenciales en productos farmacéuticos y agroquímicos.
Catálisis
Los ligandos Tpm derivados de This compound pueden unirse a metales de transición, formando complejos que se utilizan como catalizadores en diversas reacciones químicas . Estos catalizadores son particularmente valiosos en procesos industriales que requieren precisión y eficiencia, como la producción de polímeros y productos químicos finos.
Química medicinal
En el ámbito de la investigación biomédica, se han explorado los ligandos Tpm basados en This compound por su potencial quimioterapéutico . Por ejemplo, ciertos complejos metálicos Tpm están siendo investigados por su capacidad para tratar el cáncer de colon, mostrando la importancia del compuesto en el desarrollo de nuevas terapias contra el cáncer.
Cristalografía
El compuesto se utiliza en cristalografía para estudiar la formación de polimorfos . Comprender la estructura cristalina de los materiales es vital para el desarrollo de nuevos productos farmacéuticos, ya que diferentes polimorfos pueden exhibir propiedades de solubilidad y estabilidad variadas.
Estudios de teoría funcional de la densidad (DFT)
This compound: también se utiliza en química computacional para cálculos DFT . Estos estudios ayudan a predecir las propiedades físicas y la reactividad de las moléculas, ayudando en el diseño de nuevos compuestos con características deseadas para diversas aplicaciones.
Desarrollo de ligandos
El papel del compuesto en el desarrollo de nuevos ligandos es significativo tanto en catálisis como en química medicinal . Ligandos como los derivados de This compound son esenciales para crear complejos metálicos utilizados en ciclos catalíticos y como posibles fármacos.
Safety and Hazards
Mecanismo De Acción
Target of Action
4-(1H-Pyrazol-1-yl)aniline is a heterocyclic compound that has been found to have potential therapeutic applications . . It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Mode of Action
For instance, pyrazole derivatives have been found to inhibit and eradicate Staphylococcus aureus and Enterococcus faecalis biofilms .
Biochemical Pathways
For example, the addition of protons to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Pharmacokinetics
Due to the polar nature of the imidazole ring, a similar compound, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that 4-(1H-Pyrazol-1-yl)aniline may also have favorable ADME properties, potentially enhancing its bioavailability.
Result of Action
For instance, some pyrazole derivatives have shown potent antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Propiedades
IUPAC Name |
4-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIQHZIFKIQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344071 | |
| Record name | 4-(1H-Pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17635-45-9 | |
| Record name | 4-(1H-Pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

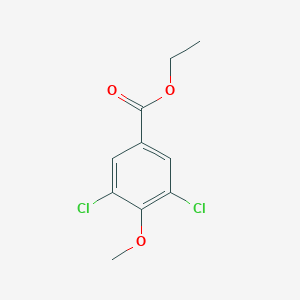
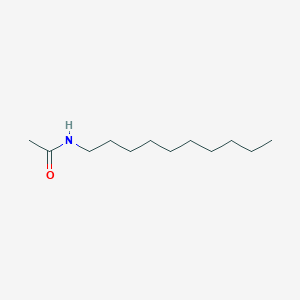
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)
